molecular formula C17H17N3O3S B2799792 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-90-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2799792
CAS No.: 878716-90-6
M. Wt: 343.4
InChI Key: ZBXHHBDPWYUCOA-UHFFFAOYSA-N
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Description

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, and a furan ring, which is a five-membered ring with one oxygen atom . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazol and furan rings in separate steps, followed by their connection via an amide linkage. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiadiazol ring and a furan ring, both of which are heterocyclic structures. These rings are connected by an amide linkage, which is a common functional group in biochemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the thiadiazol and furan rings, as well as the amide linkage, suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiadiazol and furan rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Reactions and Derivatives

Research on derivatives of thiadiazole and furan, which are structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide, has demonstrated various chemical transformations. For instance, the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases have been studied, showing the formation of corresponding 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019). Additionally, transformations involving the cleavage of thiadiazole rings under the action of bases have been observed (Maadadi, Pevzner, & Petrov, 2017).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds from ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate has been documented. These processes lead to the development of compounds with potential biological activities, such as antibacterial and antifungal properties (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Biological Activities

Research has also explored the biological activities of thiadiazole and furan derivatives. For example, studies on 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one revealed nematicidal and antimicrobial activities (Reddy, Rao, Yakub, & Nagaraj, 2010).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands have been conducted, which are relevant to understanding the properties of similar compounds like this compound. Such studies contribute to the synthesis and characterization of novel compounds (Patel, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its complex structure, it could potentially interact with a variety of biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)14-9-8-12(23-14)10-22-13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHHBDPWYUCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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